molecular formula C8H11ClN2O2S B2357688 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride CAS No. 1565344-80-0

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride

Cat. No.: B2357688
CAS No.: 1565344-80-0
M. Wt: 234.7
InChI Key: UNIBAMPRZJWFIN-UHFFFAOYSA-N
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Description

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride is a heterocyclic compound with a unique structure that combines an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride typically involves the following steps:

    Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through the condensation of appropriate diamines with aldehydes or ketones under acidic conditions.

    Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the imidazo[1,5-a]pyridine core with chlorosulfonic acid or other sulfonylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Sulfonamides: Formed by substitution with amines.

    Sulfonic Acids: Formed by oxidation.

    Sulfinic Acids: Formed by reduction.

Scientific Research Applications

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: Similar structure but different functional groups.

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine: Lacks the sulfonyl chloride group.

Uniqueness

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride is unique due to its combination of the imidazo[1,5-a]pyridine core with a reactive sulfonyl chloride group, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-6-10-8(14(9,12)13)7-4-2-3-5-11(6)7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIBAMPRZJWFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1CCCC2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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